Ethyl 5-nitropicolinate

Descripción general

Descripción

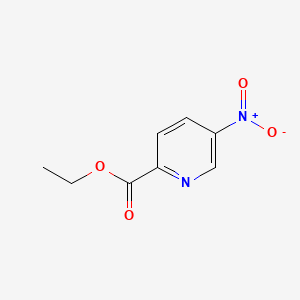

Ethyl 5-nitropicolinate, with the chemical formula C8H8N2O4, is an organic compound that belongs to the class of nitropyridines. It is characterized by the presence of a nitro group at the 5-position of the pyridine ring and an ethyl ester group at the 2-position. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 5-nitropicolinate can be synthesized through the nitration of ethyl picolinate. The process typically involves the reaction of ethyl picolinate with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the pyridine ring .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 5-nitropicolinate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Acidic or basic conditions to facilitate the ester hydrolysis.

Major Products Formed:

Reduction: Ethyl 5-aminopicolinate.

Substitution: Various substituted picolinates depending on the nucleophile used.

Hydrolysis: 5-nitropicolinic acid.

Aplicaciones Científicas De Investigación

Ethyl 5-nitropicolinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.

Medicine: Research is ongoing to explore its potential as an intermediate in the development of new drugs.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of ethyl 5-nitropicolinate is primarily related to its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The ester group can be hydrolyzed to release the active carboxylic acid, which can participate in further biochemical reactions. The molecular targets and pathways involved depend on the specific application and the chemical modifications made to the compound .

Comparación Con Compuestos Similares

- Ethyl 4-chloro-5-nitropicolinate

- Methyl 3-nitroisonicotinate

- 5-Nitropyridin-3-amine

- 2-Fluoro-3-nitropyridine

Comparison: Ethyl 5-nitropicolinate is unique due to the specific positioning of the nitro and ester groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and properties compared to similar compounds. For example, the presence of the nitro group at the 5-position makes it more reactive in nucleophilic substitution reactions compared to compounds with the nitro group at other positions .

Actividad Biológica

Ethyl 5-nitropicolinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a nitro derivative of picolinic acid. Its chemical structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 180.16 g/mol

The presence of the nitro group significantly influences the compound's reactivity and biological activity.

Mechanisms of Biological Activity

This compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. The following sections outline the key findings related to its biological effects.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis and death .

Antiviral Activity

This compound has been studied for its antiviral properties, particularly against Chikungunya virus (CHIKV). In vitro assays revealed that it inhibits viral replication by interfering with the viral RNA synthesis.

| Virus | EC (µM) | CC (µM) | Selectivity Index |

|---|---|---|---|

| Chikungunya Virus | 25.0 | >200 | >8 |

The selectivity index indicates a favorable therapeutic window, suggesting that the compound is relatively safe for use in cellular systems while effectively inhibiting viral activity .

Study on Anticancer Properties

A recent study investigated the anticancer effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7).

- Cell Line : MCF-7

- IC (µM) : 15.5

- Mechanism : Induction of apoptosis through the mitochondrial pathway.

The study concluded that this compound could be a promising candidate for further development in cancer therapeutics due to its ability to selectively induce cell death in cancerous cells while sparing normal cells .

Propiedades

IUPAC Name |

ethyl 5-nitropyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-2-14-8(11)7-4-3-6(5-9-7)10(12)13/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFHVUFNOKRFEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30668430 | |

| Record name | Ethyl 5-nitropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30668430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30563-98-5 | |

| Record name | Ethyl 5-nitropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30668430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.